molecular formula C17H26ClFO3Si B13466211 2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid

2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid

Cat. No.: B13466211
M. Wt: 360.9 g/mol
InChI Key: MAKWMZBMBKNECZ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chloro, fluoro, and silyl ether functional groups attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silyl ether group.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid is largely dependent on its chemical structure and the specific context in which it is used. The chloro and fluoro substituents can influence the compound’s reactivity and interactions with other molecules, while the silyl ether group can modulate its solubility and stability. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzoic acid: Lacks the silyl ether group, resulting in different chemical properties and reactivity.

    2-Fluoro-6-chlorobenzoic acid: Similar to 2-Chloro-6-fluorobenzoic acid but with the positions of the chloro and fluoro groups reversed.

    2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of chloro and fluoro substituents, leading to different electronic and steric effects.

Uniqueness

2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid is unique due to the presence of the silyl ether group, which imparts distinct solubility and stability characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H26ClFO3Si

Molecular Weight

360.9 g/mol

IUPAC Name

2-chloro-6-fluoro-4-[tri(propan-2-yl)silyloxymethyl]benzoic acid

InChI

InChI=1S/C17H26ClFO3Si/c1-10(2)23(11(3)4,12(5)6)22-9-13-7-14(18)16(17(20)21)15(19)8-13/h7-8,10-12H,9H2,1-6H3,(H,20,21)

InChI Key

MAKWMZBMBKNECZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=C(C(=C1)Cl)C(=O)O)F

Origin of Product

United States

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